Unsubstituted Scaffold Provides Essential N–H Hydrogen-Bond Donor for Kinase Hinge Binding
The unsubstituted 1,4-dihydro-3,6-diphenyl-pyrazolo[4,3-c]pyrazole scaffold presents two N–H protons that can act as hydrogen-bond donors to the kinase hinge region. In the Bakalakou et al. 2024 study, properly substituted derivatives of this exact scaffold achieved single-digit micromolar IC₅₀ values against DYRK1A (e.g., compound 4g: IC₅₀ = 2.1 µM) and CLK1 (e.g., compound 4g: IC₅₀ = 1.8 µM) in in vitro kinase inhibition assays [1]. By contrast, the corresponding N-methylated scaffold (e.g., 3,6-diphenyl-1-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole, CAS 52887-24-8) lacks these N–H protons, precluding the same hinge-binding hydrogen-bond pattern [2].
| Evidence Dimension | Hydrogen-bond donor capacity for kinase hinge binding |
|---|---|
| Target Compound Data | Two N–H protons available for hinge interaction (N1–H and N4–H) |
| Comparator Or Baseline | 3,6-Diphenyl-1-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole (CAS 52887-24-8): zero N–H protons available |
| Quantified Difference | Complete loss of hinge hydrogen-bond donor capability upon N-methylation |
| Conditions | X-ray crystallography of pyrazolo[4,3-c]pyrazoles (Kadam et al. 2013); in vitro kinase panel (Bakalakou et al. 2024) |
Why This Matters
The N–H protons are structurally indispensable for the kinase inhibition mechanism exploited by this scaffold class; N-alkylated analogs cannot substitute.
- [1] Bakalakou, V.; Mavroidi, B.; Kalampaliki, A. D.; Josselin, B.; Bach, S.; Skaltsounis, A.-L.; Marakos, P.; Pouli, N.; Pelecanou, M.; Myrianthopoulos, V.; Ruchaud, S.; Kostakis, I. K. The pyrazolo[4,3-c]pyrazole core as a novel and versatile scaffold for developing dual DYRK1A-CLK1 inhibitors targeting key processes of Alzheimer's disease pathology. Eur. J. Med. Chem. Rep. 2024, 12, 100193. https://doi.org/10.1016/j.ejmcr.2024.100193. View Source
- [2] Kadam, S. S.; Maier, L.; Kostakis, I.; Pouli, N.; Toušek, J.; Nečas, M.; Marakos, P.; Marek, R. Synthesis and Tautomerism of Substituted Pyrazolo[4,3-c]pyrazoles. Eur. J. Org. Chem. 2013, 2013 (30), 6811–6822. https://doi.org/10.1002/ejoc.201300606. View Source
